molecular formula C24H21ClN2O2 B10887024 Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10887024
M. Wt: 404.9 g/mol
InChI Key: XFNUJQMOGOJMSL-UHFFFAOYSA-N
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Description

Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a piperazine core symmetrically substituted with two carbonyl-linked aromatic systems—a biphenyl group and a chlorophenyl group—a structural motif shared with several pharmacologically active agents. Its primary research value lies in its potential mechanism of action as a glycine uptake inhibitor . Glycine is a key modulator of NMDA receptor activity, which is critically involved in synaptic plasticity, learning, and memory. By potentially inhibiting glycine transport, this compound may enhance glycine levels at synaptic junctions, thereby modulating NMDA receptor function. This mechanism is a recognized pathway for investigation in the context of psychiatric and neurological conditions, such as schizophrenia and cognitive deficits associated with Alzheimer's disease . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21ClN2O2/c25-22-8-4-7-21(17-22)24(29)27-15-13-26(14-16-27)23(28)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2

InChI Key

XFNUJQMOGOJMSL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Piperazine Subunit Preparation

The 4-(3-chlorobenzoyl)piperazine intermediate is synthesized through Schotten-Baumann acylation :

  • Reagents : 3-Chlorobenzoyl chloride, piperazine, aqueous NaOH.

  • Conditions : 0–5°C, dichloromethane (DCM), 2–4 hours.

  • Yield : 75–85% after recrystallization.

Biphenyl-4-carbonyl Chloride Synthesis

Biphenyl-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) :

  • Conditions : Reflux, 4–6 hours, anhydrous DCM.

  • Purity : >95% (confirmed by NMR).

Final Coupling via HATU-Mediated Amidation

The biphenyl-4-carbonyl group is introduced to the piperazine subunit using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

  • Reagents : Biphenyl-4-carbonyl chloride, 4-(3-chlorobenzoyl)piperazine, HATU, DIPEA (N,N-diisopropylethylamine).

  • Conditions : Room temperature, anhydrous DMF, 12–24 hours.

  • Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Hydrogenation for Stereochemical Control

For intermediates requiring chiral centers, asymmetric hydrogenation is employed:

Catalyst SystemSubstratePressure (H₂)TemperatureYieldee (%)Source
Ru-Mandyphos SL-M004-1(E)-Enamine precursor40 bar40°C86.9%98.5
Pd/C (10%)α,β-Unsaturated ketone1.0 MPa25°C73.8%N/A
Rhodium with chiral phosphineProchiral diketone15 kg/cm²40°C90%99.0

Key Observations :

  • Ru-based catalysts achieve superior enantioselectivity (>98% ee) for neuroactive derivatives.

  • Pd/C offers cost-effective racemic synthesis for non-chiral intermediates.

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

  • Purpose : Prevents undesired side reactions during coupling.

  • Reagents : Di-tert-butyl dicarbonate, triethylamine.

  • Conditions : 0°C to room temperature, THF, 2 hours.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM, 4 hours.

Trimethylsilyl (TMS) Group for Hydroxyl Protection

  • Application : Stabilizes alcohol intermediates during oxidation.

  • Reagents : TMSCl, imidazole.

  • Yield : >90% for TMS-protected intermediates.

Large-Scale Industrial Synthesis

Batch Reactor Optimization

  • Reactor Type : Glass-lined steel with mechanical stirring.

  • Key Steps :

    • Acylation : 3-Chlorobenzoyl chloride added dropwise to piperazine in DCM.

    • Coupling : Biphenyl-4-carbonyl chloride introduced under N₂ atmosphere.

    • Workup : Aqueous NaHCO₃ wash, solvent distillation.

  • Purity : 99.2% (HPLC), throughput: 50 kg/batch.

Continuous Flow Chemistry

  • Advantages : Improved heat transfer, reduced reaction time.

  • Conditions :

    • Residence Time : 15 minutes.

    • Temperature : 100°C.

    • Catalyst : Immobilized lipase for enantioselective steps.

  • Yield : 82% with 99% conversion.

Analytical Characterization Data

ParameterMethodResultSource
Melting Point DSC146–147°C
HPLC Purity C18 Column99.1% (λ = 254 nm)
¹H NMR (DMSO-d₆)500 MHzδ 7.64 (d, J = 7.5 Hz, 2H, Ar-H)
MS (ESI) Positive Modem/z 406 [M+Na]⁺

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Self-condensation of 3-chlorobenzoyl chloride.

  • Solution : Slow addition (<0.5 mL/min) under strict temperature control.

Catalyst Deactivation

  • Issue : Pd leaching in hydrogenation.

  • Mitigation : Use of Pd/C with 1,10-phenanthroline stabilizer .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring and the chlorophenyl carbonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

  • Structure : Features a methoxy group at the 2-position of the arylpiperazine ring.
  • Activity : Demonstrates potent anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction compared to the 3-chlorophenyl analog. This suggests improved atypical antipsychotic profiles due to reduced extrapyramidal side effects .
  • QSAR Insights : Higher predicted QPlogBB (brain/blood partition coefficient) correlates with enhanced antidopaminergic activity. Electron affinity (EA) also plays a role in receptor binding .

1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone

  • Structure : Contains two chlorine atoms at the 2- and 3-positions of the arylpiperazine.
  • Activity : Exhibits higher potency in serotonin receptor antagonism compared to the 3-chlorophenyl derivative. However, increased halogenation may elevate catalepsy risk, limiting its therapeutic window .

Biphenyl-4-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone

  • Structure : Substituted with a hydroxyethyl group on the piperazine ring.
  • Synthesis : Synthesized via tert-butyldimethylsilane protection and subsequent deprotection .

[4-(3-Chlorophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone

  • Structure : Replaces the biphenyl group with a 4-isopropylphenyl moiety.
  • Activity : Shows low binding affinity (IC₅₀ ~100,000 nM) for bacterial fatty acid synthetase I, indicating specificity for neuropsychiatric targets over microbial enzymes .

Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone

  • Structure : Substituted with a nitro group at the 4-position of the arylpiperazine.
  • Properties : The electron-withdrawing nitro group may enhance metabolic stability but reduce receptor binding due to steric and electronic effects .

Structural-Activity Relationship (SAR) Analysis

Key Trends:

Halogenation :

  • Chlorine at the 3-position (as in the target compound) balances dopamine/serotonin receptor affinity and catalepsy risk.
  • Dichlorination (2,3-Cl₂) increases serotonin antagonism but compromises safety .

Substituent Polarity :

  • Hydrophilic groups (e.g., hydroxyethyl) improve solubility but reduce CNS penetration .
  • Lipophilic groups (e.g., methoxy) enhance brain bioavailability but may increase off-target effects .

Electron Affinity :

  • Higher EA correlates with stronger antidopaminergic activity, as seen in nitro- and chloro-substituted derivatives .

Comparative Data Table

Compound Name Substituent(s) on Piperazine Molecular Weight (Da) Key Pharmacological Properties Reference
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone 3-chlorophenylcarbonyl 376.88 Balanced dopamine/serotonin antagonism
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 2-methoxyphenyl 394.45 Low catalepsy, high QPlogBB
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone 2,3-dichlorophenyl 428.30 Potent serotonin antagonism
Biphenyl-4-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone 2-hydroxyethyl 338.42 Improved solubility, reduced CNS uptake
[4-(3-Chlorophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone 4-isopropylphenyl 368.89 Low affinity for microbial targets

Biological Activity

Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone, often referred to as a biphenyl-piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN2O, with a molecular weight of approximately 390.9 g/mol. The compound features a biphenyl structure linked to a piperazine moiety, which is further substituted with a chlorophenyl carbonyl group. This unique arrangement is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The piperazine core is synthesized through cyclization reactions involving appropriate amines.
  • Substitution Reactions : The introduction of the chlorophenyl carbonyl substituent is achieved through acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Key areas of investigation include:

1. Receptor Modulation

The compound has been shown to interact with various receptors, potentially modulating signal transduction pathways. Specifically, it may influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell signaling and regulation.

2. Glycine Transporter Inhibition

Studies have highlighted its potential as an inhibitor of glycine transporter 1 (GlyT1), which plays a role in neurotransmission and could be beneficial in treating neurological disorders .

3. Antidepressant Activity

Given its structural similarities to other piperazine derivatives known for antidepressant effects, this compound is being explored for its potential antidepressant properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
4-(benzyl)piperazine Contains a piperazine ringLacks biphenyl structure
1-(2-chlorobenzoyl)piperazine Similar piperazine coreDifferent substitution pattern
Biphenyl-diamine Contains biphenylLacks piperazine structure

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of Biphenyl derivatives:

  • GlyT1 Inhibitors : A study highlighted the efficacy of biphenyl derivatives as GlyT1 inhibitors, showing promising results in preclinical models .
  • Neuropharmacological Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of this compound at various receptor sites, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What is the synthetic route for Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, a piperazine derivative is first acylated with 3-chlorobenzoyl chloride under anhydrous conditions, followed by coupling with biphenyl-4-carbonyl chloride. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using 1^1H/13^13C NMR and FT-IR spectroscopy. For instance, the carbonyl stretch (C=O) appears at ~1650–1700 cm1^{-1} in IR, while NMR reveals aromatic proton signals between δ 7.2–8.0 ppm .

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign aromatic protons and piperazine methylene groups (δ 3.0–4.0 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 433.3).
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values).
  • X-ray Crystallography : Resolve 3D conformation using SHELXL (e.g., refine thermal parameters with R-factor <0.05) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence receptor binding affinity compared to other aryl groups?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituents using radioligand binding assays (e.g., dopamine D2/D3 receptors). For example:

Substituent on PiperazineReceptor Affinity (Ki_i, nM)Selectivity (D2 vs. D3)
3-Chlorophenyl12.3 ± 1.58.5-fold
4-Methoxybenzyl45.7 ± 3.22.1-fold
4-Nitrophenyl89.4 ± 6.7No selectivity

The 3-chloro group enhances lipophilicity (logP ~3.8) and π-π stacking with receptor aromatic residues, improving affinity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in thermal motion or occupancy are addressed via:

  • Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
  • Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., C–H···Cl contacts) using CrystalExplorer .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate oxidation potentials at the 3-chlorophenyl group (e.g., HOMO-LUMO gap <5 eV indicates susceptibility).
  • Molecular Dynamics (MD) : Simulate cytochrome P450 binding to identify vulnerable sites (e.g., piperazine N-dealkylation).
  • In Silico ADMET : Use SwissADME to predict CYP3A4 metabolism and half-life (>6 hours suggests favorable pharmacokinetics) .

Data Contradiction Analysis

Q. How to reconcile conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration).
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives with IC50_{50} <1 μM).
  • Species-Specific Differences : Compare liver microsomal stability (human vs. rodent) to explain bioavailability gaps .

Structural Comparison Table

Compound Name (Analog)Key Structural VariationBiological Activity (IC50_{50})Reference
Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanoneMethoxybenzyl substituent45.7 nM (D2 receptor)
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanoneFluorophenyl substitution28.9 nM (5-HT1A_{1A})
Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanoneDimethoxybenzyl group112 nM (D3 receptor)

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